![molecular formula C12H10N2 B3060372 [1-(4-Methylphenyl)ethylidene]malononitrile CAS No. 3111-61-3](/img/structure/B3060372.png)
[1-(4-Methylphenyl)ethylidene]malononitrile
Overview
Description
“[1-(4-Methylphenyl)ethylidene]malononitrile” is a chemical compound with the IUPAC name 2-(1-phenylethylidene)malononitrile . It is a derivative of malononitrile, which is an organic compound nitrile with the formula CH2(CN)2 . Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown .
Synthesis Analysis
The synthesis of “[1-(4-Methylphenyl)ethylidene]malononitrile” could potentially involve a Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is commonly used in the synthesis of alkylidenemalononitriles, which contain an activated double bond together with the reactive CN group .Molecular Structure Analysis
The molecular structure of “[1-(4-Methylphenyl)ethylidene]malononitrile” is represented by the linear formula C12H10N2 . The InChI code for this compound is 1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “[1-(4-Methylphenyl)ethylidene]malononitrile” could include the Knoevenagel condensation mentioned earlier . This reaction is a form of condensation between an aldehyde or ketone and a compound containing an acidic proton, such as malononitrile .Scientific Research Applications
Alzheimer's Disease Diagnosis
One of the prominent applications of derivatives of [1-(4-Methylphenyl)ethylidene]malononitrile is in diagnosing Alzheimer's Disease. A study utilized a hydrophobic radiofluorinated derivative of this compound, [18F]FDDNP, with positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients. This technique is noninvasive and aids in both diagnosis and monitoring of treatment responses in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Development of Molecular Imaging Probes
Another study investigated the use of a similar derivative, FDDNP, for labeling prion plaques in fixed, paraffin-embedded cerebellar sections from patients of various prion diseases. This derivative is a highly hydrophobic, fluorescent substance used for labeling senile plaques and neurofibrillary tangles in Alzheimer's disease patients. It demonstrated the potential for in vivo diagnostic applications for variant Creutzfeldt-Jacob disease (Bresjanac et al., 2003).
Chemical Synthesis and Characterization
Chemical synthesis and characterization of derivatives of [1-(4-Methylphenyl)ethylidene]malononitrile is another area of scientific research. For instance, a study reported the synthesis of 4-(2-naphthyl)pyridine derivatives from DDNP, a derivative of [1-(4-Methylphenyl)ethylidene]malononitrile, proposing potential applications in medicinal chemistry (Škofic et al., 2005).
Applications in Organic Chemistry
The compound's derivatives also find applications in organic chemistry for synthesizing novel compounds. A study focused on synthesizing novel pyridine and naphthyridine derivatives using ethylidenemalononitrile side-chain elaboration techniques (Abdelrazek et al., 2010).
properties
IUPAC Name |
2-[1-(4-methylphenyl)ethylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJLFIDPXBVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294820 | |
Record name | [1-(4-methylphenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)ethylidene]malononitrile | |
CAS RN |
3111-61-3 | |
Record name | NSC98325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1-(4-methylphenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.